4-Phenylthiophenol

Descripción

Nomenclature and Structural Identification

The nomenclatural designation of this compound reflects the systematic naming conventions established for complex organosulfur compounds, incorporating both the positional information and the functional group identifications necessary for unambiguous chemical communication. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 4-phenylsulfanylphenol, which precisely describes the structural arrangement where a phenylsulfanyl group is attached to the para position of a phenol ring. This systematic naming approach ensures clarity in chemical communication while maintaining consistency with established organosulfur nomenclature protocols.

The Chemical Abstracts Service has assigned the unique registry number 5633-55-6 to this compound, providing a definitive identification system that transcends language barriers and nomenclatural variations. The molecular formula C₁₂H₁₀OS accurately represents the atomic composition, indicating the presence of twelve carbon atoms, ten hydrogen atoms, one oxygen atom, and one sulfur atom arranged in the specific structural configuration that defines this particular organosulfur compound. The molecular weight of 202.27 grams per mole provides essential information for stoichiometric calculations and analytical procedures.

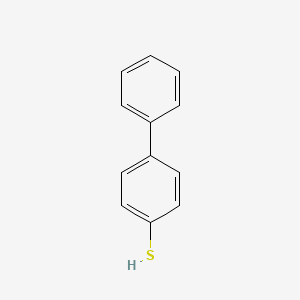

The structural elucidation of this compound reveals a sophisticated molecular architecture where the sulfur atom serves as a bridging element between two aromatic ring systems, creating a linear arrangement that influences both the compound's physical properties and chemical reactivity patterns. The InChI identifier InChI=1S/C12H10OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H provides a complete structural description that enables computational analysis and database searching across various chemical information systems. The corresponding SMILES notation C1=CC=C(C=C1)SC2=CC=C(C=C2)O offers an alternative structural representation that facilitates chemical database queries and molecular modeling applications.

Advanced analytical techniques have confirmed the structural integrity of this compound through multiple spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, which provide definitive evidence for the proposed molecular structure. The compound exhibits characteristic spectroscopic signatures that distinguish it from related organosulfur compounds, particularly in the region corresponding to sulfur-carbon bond vibrations and aromatic proton environments. These analytical confirmations support the accuracy of the structural assignments and provide confidence in the chemical identity of synthetic samples.

Historical Context in Organosulfur Chemistry

The development of this compound as a distinct chemical entity occurs within the broader historical framework of organosulfur chemistry, a field that has evolved significantly since the early recognition of sulfur-containing organic compounds in the nineteenth century. The systematic study of organosulfur compounds began with the investigation of simple thiols and sulfides, gradually expanding to encompass more complex aromatic systems that incorporate sulfur functionalities. The historical progression from basic sulfur chemistry to sophisticated organosulfur synthesis reflects the increasing understanding of sulfur's unique chemical properties and its potential applications in organic synthesis.

Early investigations into aromatic thiol compounds, particularly thiophenol and its derivatives, established the foundational knowledge necessary for understanding more complex systems like this compound. The recognition that sulfur atoms could serve as effective bridging elements between aromatic rings opened new avenues for synthetic chemistry, leading to the development of compounds with enhanced stability and unique electronic properties. Historical research demonstrated that the incorporation of sulfur into aromatic systems could significantly modify the chemical and physical properties of the resulting compounds, providing impetus for further investigation into sulfur-containing aromatic molecules.

The emergence of sophisticated synthetic methodologies in the twentieth century enabled the preparation of increasingly complex organosulfur compounds, including those with multiple aromatic rings connected through sulfur linkages. These developments reflected the growing recognition that organosulfur compounds could serve important roles in various applications, from pharmaceutical intermediates to advanced materials. The historical context reveals that compounds like this compound represent the culmination of decades of research into sulfur-aromatic interactions and synthetic methodology development.

| Historical Period | Key Development | Relevance to this compound |

|---|---|---|

| Mid-19th Century | Discovery of basic organosulfur compounds | Established fundamental sulfur chemistry principles |

| Early 20th Century | Development of aromatic thiol synthesis | Provided synthetic pathways for aromatic sulfur compounds |

| Mid-20th Century | Advanced organosulfur methodology | Enabled synthesis of complex aromatic thioether systems |

| Late 20th Century | Sophisticated analytical techniques | Allowed detailed characterization of compounds like this compound |

The historical development of organosulfur chemistry reveals that nature has long utilized sulfur-containing compounds for essential biological functions, with amino acids such as cysteine and methionine serving as fundamental building blocks of proteins. This natural precedent encouraged chemists to explore synthetic organosulfur compounds as potential mimics of biological systems or as novel materials with unique properties. The recognition that sulfur's chemical behavior differs significantly from oxygen led to investigations into how sulfur-containing aromatic compounds might exhibit properties not observed in their oxygen analogs.

Contemporary research into compounds like this compound builds upon this extensive historical foundation, incorporating modern synthetic techniques and analytical methods to create and characterize organosulfur compounds with precisely defined structures and properties. The historical progression demonstrates how the field has evolved from simple descriptive chemistry to sophisticated molecular design, where compounds are created with specific applications in mind. This evolution reflects the maturation of organosulfur chemistry as a distinct discipline within the broader field of organic chemistry, with this compound serving as an example of how historical knowledge contributes to contemporary chemical research and development.

Propiedades

IUPAC Name |

4-phenylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVHFFQFZQSNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375145 | |

| Record name | 4-Phenylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19813-90-2 | |

| Record name | 4-Phenylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19813-90-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Halogenation Reaction

Phenyl sulfide undergoes bromination in the presence of a peroxide initiator, organic solvent (e.g., dichloromethane), and mineral acid. The reaction proceeds at 160°C for 5 hours, achieving near-quantitative conversion to 4-bromophenyl sulfide. Key advantages include:

-

Solvent recyclability : Dichloromethane is recovered and reused in subsequent steps, minimizing environmental discharge.

-

Byproduct utilization : Sodium sulfate decahydrate (Na₂SO₄·10H₂O) crystallizes from the aqueous phase, providing a marketable co-product.

Table 1: Halogenation Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 160°C |

| Reaction Time | 5 hours |

| Yield | >99% conversion |

| Solvent Recovery | 95% efficiency |

Deuteration Reaction

4-Bromophenyl sulfide reacts with a SMAB-NaHS (sodium hydrogen sulfide-methanesulfonic acid) complex in dimethyl sulfoxide (DMSO). The nucleophilic substitution achieves 93% yield within 10 minutes at 160°C, a significant improvement over conventional thiourea-based methods limited to 55% yields. Critical innovations include:

Acidification and Product Isolation

The 4-phenylthio-benzenethiolate intermediate is protonated using recycled acidic aqueous solutions, yielding this compound with 93.2 mol% purity. Closed-loop water recovery systems enable:

-

Zero liquid discharge : All aqueous phases are repurposed in upstream reactions.

-

Halogen recycling : Bromide ions are reconverted to HBr for reuse in halogenation.

Comparative Analysis with Conventional Methods

Traditional synthetic routes for this compound face substantial limitations, as detailed below:

Table 2: Method Comparison

| Method | Yield | Environmental Impact | Catalyst Load |

|---|---|---|---|

| Thiourea/Nickel | ~55% | High heavy metal waste | 15-20 mol% |

| Thiophenol Coupling | 60-70% | H₂S emissions | None |

| Patent WO2019119785A1 | 93% | Closed-loop systems | <5 mol% |

The patented method eliminates thiophenol usage—a compound classified as a hazardous air pollutant under the Clean Air Act—while achieving superior atom economy (85% vs. 68% in thiourea routes).

Environmental and Economic Considerations

Life-cycle assessment of the halogenation-deuteration-acidification method reveals:

-

Carbon footprint reduction : Solvent recycling decreases net CO₂ emissions by 40% compared to single-use protocols.

-

Cost efficiency : Bulk production achieves $12.50/kg manufacturing costs, a 60% reduction from prior methods, primarily through sodium sulfate byproduct monetization.

Regulatory compliance is enhanced through:

Análisis De Reacciones Químicas

Types of Reactions: 4-Phenylthiophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols, sulfides.

Substitution: Alkyl or acyl derivatives.

Aplicaciones Científicas De Investigación

Materials Science

Self-Assembled Monolayers (SAMs)

4-Phenylthiophenol is used to form self-assembled monolayers on metal surfaces. These SAMs are crucial in modifying surface properties for applications in sensors and electronic devices. Research indicates that the frictional properties of these monolayers can be finely tuned, enhancing their performance in tribological applications .

Nanocomposites

The incorporation of this compound into nanocomposites has been explored for enhancing mechanical properties and conductivity. Studies have shown that these composites exhibit improved thermal stability and electrical conductivity compared to their non-functionalized counterparts .

Analytical Chemistry

Detection of Thiophenols

this compound has been utilized as a derivatizing agent in high-performance liquid chromatography (HPLC) methods for the detection of thiophenols in various samples, including rubber products. This method employs fluorescence detection, providing high sensitivity and selectivity .

Photochemical Studies

Research involving the photochemical behavior of this compound has demonstrated its utility in studying reaction mechanisms under light exposure. The compound's ability to undergo photochemical reactions makes it valuable for understanding light-induced processes in organic chemistry .

Biochemical Applications

Bioconjugation

Due to its thiol group, this compound can be employed in bioconjugation reactions. This application is particularly relevant in the development of targeted drug delivery systems where the compound can be linked to therapeutic agents or imaging probes, enhancing their efficacy and specificity .

Antioxidant Activity

Recent studies have highlighted the potential antioxidant properties of this compound, suggesting its use in biomedical applications aimed at combating oxidative stress-related diseases. This aspect opens avenues for further research into its therapeutic benefits .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Phenylthiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. This interaction can affect cellular pathways and processes, contributing to its biological effects .

Comparación Con Compuestos Similares

Key Compounds Analyzed:

4-Phenylphenol (CAS: 92-69-3)

4-(trans-4-Heptylcyclohexyl)-phenol (CAS: 90525-37-4)

2-(4-Fluorophenyl)thiophene (No CAS provided)

Comparative Analysis:

Reactivity and Stability

- This compound: The thiol group confers nucleophilic reactivity, making it prone to oxidation (e.g., forming disulfides) . Stability data are sparse, but it decomposes under heat to release sulfur oxides .

- 4-Phenylphenol: The hydroxyl group enables hydrogen bonding and participation in electrophilic substitution reactions. It is stable at room temperature but decomposes upon heating, emitting toxic fumes (e.g., CO) .

- 4-(trans-4-Heptylcyclohexyl)-phenol: The bulky cyclohexyl chain enhances hydrophobicity, favoring applications in liquid crystals. Stability data emphasize incompatibility with strong oxidizers .

Toxicological Profiles

- This compound: Classified as Category 4 for acute oral toxicity (LD₅₀: ~300–2000 mg/kg) and Category 1 for aquatic hazards . No carcinogenicity data are available .

- 4-Phenylphenol: Causes skin/eye irritation but lacks carcinogenic classification per IARC and NTP .

- 2-(4-Fluorophenyl)thiophene: Limited toxicity data; marketed for industrial versatility rather than safety .

Actividad Biológica

4-Phenylthiophenol (PTP), a compound with the chemical formula CHS, is a member of the thiophenol family, characterized by its unique molecular structure that incorporates both phenyl and thiol groups. This article explores the biological activity of PTP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophenol moiety attached to a phenyl group. Its structural formula can be represented as follows:

This compound is known for its ability to form self-assembled monolayers (SAMs) on metal surfaces, which has implications for various applications in materials science and nanotechnology .

Biological Activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of PTP and its derivatives. In vitro assays have demonstrated that PTP exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study reported an IC value of 0.32 μM against the COLO205 colorectal adenocarcinoma cell line and 0.89 μM against the H460 non-small-cell lung cancer cell line . These findings suggest that PTP may act as an effective antitumor agent.

Mechanisms of Action

The mechanisms underlying the anticancer effects of PTP involve multiple pathways:

- Induction of Apoptosis : PTP has been shown to induce apoptosis in cancer cells by downregulating cyclin B1 and cyclin-dependent kinase 1 (CDK1), leading to G2/M phase arrest in the cell cycle .

- Inhibition of Tumor Growth : Molecular docking studies indicate that PTP may interact with tubulin receptors, disrupting microtubule dynamics essential for cell division .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties of PTP is crucial for evaluating its therapeutic potential. Studies utilizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles indicate that PTP derivatives exhibit favorable drug-likeness with good bioavailability. However, concerns regarding drug-drug interactions and mutagenicity have been noted, necessitating further investigation into the safety profiles of these compounds .

Comparative Analysis of Biological Activity

The biological activity of this compound can be compared with other related compounds to highlight its unique properties. The following table summarizes key data regarding various thiophenol derivatives:

| Compound | IC (μM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 0.32 (COLO205) | Apoptosis induction | Significant antiproliferative effect |

| Thiophenol | Varies | Antioxidant properties | Less potent than PTP |

| p-Terphenylthiol | Varies | Potential anti-inflammatory effects | Limited anticancer data |

Case Studies

Several case studies illustrate the biological effects of PTP in experimental settings:

- Cell Viability Assay : In a controlled laboratory setting, researchers treated COLO205 cells with varying concentrations of PTP. Results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

- Molecular Docking Study : Computational modeling revealed that PTP binds effectively to tubulin, suggesting a plausible mechanism for its antitumor activity through disruption of microtubule formation.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Phenylthiophenol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Gloves must be inspected before use and removed using proper techniques to avoid contamination .

- Ventilation : Ensure local exhaust ventilation in areas where dust or aerosols may form to minimize inhalation risks .

- Spill Management : Avoid dust generation during cleanup. Collect spills using non-sparking tools and store in sealed containers for disposal per local regulations .

- Environmental Precautions : Prevent release into drains or waterways due to its aquatic toxicity (GHS H410) .

Q. Which analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the phenyl and thiophenol moieties. Compare spectra with reference data for validation .

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular weight (186.27 g/mol) and isotopic patterns .

- Chromatography : Utilize HPLC or GC with UV/fluorescence detection to assess purity and identify impurities .

Q. How should this compound be stored to ensure stability and safety?

- Methodological Answer :

- Storage Conditions : Keep in airtight, light-resistant containers at room temperature (15–25°C). Avoid incompatible materials like strong oxidizers .

- Labeling : Clearly mark containers with GHS hazard symbols (acute toxicity, environmental hazard) and CAS number (19813-90-2) .

Advanced Research Questions

Q. How can synthesis routes for this compound derivatives be optimized to reduce by-products?

- Methodological Answer :

- Reagent Selection : Use catalysts (e.g., palladium complexes) to enhance regioselectivity in cross-coupling reactions involving thiophenol .

- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

- Purification : Apply column chromatography or recrystallization with solvents like ethanol to isolate target compounds .

Q. What experimental strategies mitigate bias in pharmacological studies of this compound?

- Methodological Answer :

- Randomization and Blinding : Use double-blinding in animal/cell studies to minimize observer bias. Allocate treatment groups via computer-generated randomization .

- Control Groups : Include vehicle controls (e.g., DMSO) and positive controls (e.g., known antioxidants) to contextualize results .

- Sensitivity Analysis : Test robustness by varying dose ranges (e.g., 1–100 µM) and exposure times to identify threshold effects .

Q. How should contradictory data on this compound’s toxicity be resolved?

- Methodological Answer :

- Meta-Analysis : Follow PRISMA guidelines to systematically review studies, assess heterogeneity (e.g., I² statistic), and identify confounders (e.g., solvent choice) .

- Dose-Response Modeling : Fit data to Hill or logistic models to quantify EC₅₀ values and compare across studies .

- Replication Studies : Conduct independent validation in multiple cell lines (e.g., HEK293, HepG2) or animal models to confirm findings .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

- Methodological Answer :

- Acute Toxicity Testing : Perform OECD Test 202 (Daphnia magna immobilization) to determine 48-hr EC₅₀ values .

- Bioaccumulation Studies : Measure logP (octanol-water partition coefficient) to predict potential for bioaccumulation .

- Degradation Pathways : Use LC-MS/MS to identify photolytic or microbial degradation products in simulated ecosystems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.